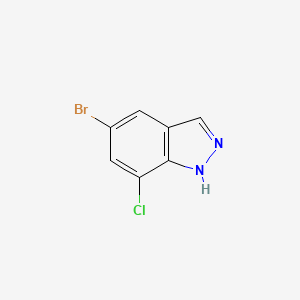

5-Bromo-7-chloro-1H-indazole

Beschreibung

Significance of Indazole Scaffolds in Modern Chemical and Pharmaceutical Research

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. researchgate.netigi-global.comirma-international.org These activities include anti-inflammatory, antimicrobial, and antitumor properties. biotech-asia.orgmdpi.com The versatility of the indazole ring system, with its fused benzene and pyrazole rings, allows for diverse chemical modifications, leading to the development of numerous compounds with therapeutic potential. researchgate.netnih.govnih.gov Several drugs containing the indazole core are currently on the market or in clinical trials, highlighting the scaffold's importance in drug discovery and development. researchgate.netigi-global.comirma-international.org The ability of indazole derivatives to interact with a variety of biological targets has made them a focal point of research aimed at creating new and effective therapeutic agents. nih.govmdpi.comresearchgate.net

Overview of Halogenated Indazole Derivatives in Scientific Inquiry

The introduction of halogen atoms into the indazole structure can significantly alter the molecule's physical, chemical, and biological properties. rsc.org Halogenation is a key strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.gov For instance, halogenated and electron-withdrawing substituents on indazole derivatives have been shown to boost their effectiveness against various microbes. nih.gov The specific placement of halogens can influence factors such as metabolic stability and binding affinity to target proteins. researchgate.net Furthermore, halogenated indazoles serve as versatile intermediates in organic synthesis, with the halogen atoms acting as handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecules. rsc.orgchim.it This has led to the development of various methods for the regioselective halogenation of indazoles. rsc.orgchim.it

Chemical and Physical Properties

The compound 5-Bromo-7-chloro-1H-indazole is a solid at room temperature, often appearing as a brown or white to yellow powder or in crystalline form. cymitquimica.comfishersci.comgeno-chem.com Its chemical formula is C₇H₄BrClN₂, and it has a molecular weight of approximately 231.48 g/mol . cymitquimica.comfishersci.comavantorsciences.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClN₂ | cymitquimica.comfishersci.comavantorsciences.com |

| Molecular Weight | ~231.48 g/mol | cymitquimica.comfishersci.comavantorsciences.com |

| Physical State | Solid | fishersci.com |

| Appearance | Brown or white to yellow powder/crystals | cymitquimica.comgeno-chem.comthermofisher.com |

| Melting Point | ~205 °C / 401 °F | fishersci.comaksci.com |

| Boiling Point | 364.1 °C / 687.4 °F | fishersci.comaksci.com |

| Density | 1.787 g/cm³ | fishersci.comaksci.com |

Synthesis and Reactivity

The synthesis of halogenated indazoles like this compound can be achieved through various methods. One common approach involves the regioselective halogenation of an indazole precursor. For example, bromination can be carried out using reagents like N-Bromosuccinimide (NBS). chim.it

The reactivity of this compound is largely influenced by its three main structural components: the N-H group, the halogen substituents, and the indazole ring itself. vulcanchem.com

N-H Group Reactivity: The hydrogen atom on the nitrogen at position 1 can be substituted. vulcanchem.com

Halogen Substituent Reactivity: The bromine at position 5 and the chlorine at position 7 can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of various functional groups. ambeed.com

Indazole Ring Reactivity: The electron-rich pyrazole part of the indazole ring can undergo electrophilic substitution. vulcanchem.com

Research Applications

Halogenated indazoles are valuable in scientific research, primarily as building blocks in synthetic and medicinal chemistry. This compound can serve as a starting material for creating more complex molecules with potential biological activities. vulcanchem.com The presence of two different halogens offers the possibility for selective functionalization at either the bromo or chloro position, enabling the synthesis of a diverse library of compounds. For instance, a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. mdpi.com

Synthetic Strategies and Chemical Transformations of this compound

The heterobicyclic compound this compound is a significant scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring of the indazole core, allows for a range of chemical modifications. This article explores the primary synthetic routes to this compound and its subsequent chemical reactions, focusing on established and advanced methodologies.

Eigenschaften

IUPAC Name |

5-bromo-7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSRPQLSDHXAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610771 | |

| Record name | 5-Bromo-7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635712-44-6 | |

| Record name | 5-Bromo-7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure-activity Relationship Sar and Structure-property Relationship Spr Investigations of 5-bromo-7-chloro-1h-indazole Derivatives

Rational Design of Analogs for Modulating Biological Activity

The development of novel therapeutic agents from a lead compound like 5-Bromo-7-chloro-1H-indazole often employs rational design strategies to optimize biological activity. These methods leverage an understanding of the target protein's structure and the parent molecule's binding mode to create more potent and selective analogs.

Two prominent rational design approaches applied to indazole derivatives include:

Structure-Guided Drug Design: This method relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. For instance, Liu et al. utilized this approach to develop 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.com By understanding the interactions between the lead compound and the EGFR kinase domain, they designed and synthesized a series of analogs, leading to the discovery of a compound with potent activity against specific EGFR mutations (T790M) that are common in non-small cell lung cancer. mdpi.com

Fragment-Led De Novo Design: This strategy involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. Fishwick et al. applied this technique to discover novel 1H-indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. nih.gov This approach resulted in the identification of indazole derivatives that effectively inhibited FGFR1-3. nih.gov

Systematic Modification of the Indazole Scaffold

Systematic modification of the indazole scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR). This involves making methodical changes to the core structure of this compound and its derivatives to understand how different functional groups at various positions affect biological activity.

Key modifications to the indazole scaffold include:

Substitution at Position 3: The C3 position of the indazole ring is a common site for modification. For example, 5-bromoindazole can be used as a precursor to create 3-iodoindazoles, which are versatile intermediates for further reactions. chim.it This position is crucial for the development of inhibitors for targets like tropomyosin receptor kinases (Trk). chim.it

Substitution at Position 4: The development of potent inhibitors can be highly sensitive to substitutions at the C4 position. In one study, the optimization of a series of indazole derivatives as FGFR1 inhibitors showed that modifications at this position were critical. A carboxamide group at C4 was found to be a key feature for high potency. nih.gov

Substitution at Position 6: Researchers have developed 6-azaindazole derivatives, replacing a carbon with a nitrogen atom in the benzene ring portion of the scaffold, to target Pim kinases. nih.gov This modification led to compounds with picomolar potency and good in vivo stability. nih.gov

Halogen Substitutions: The presence and position of halogen atoms like bromine and chlorine are significant. SAR analyses have suggested that halogen substitutions, particularly chloro and bromo groups, can significantly enhance the anticancer activity of indole-based compounds, a related heterocyclic scaffold. mdpi.com The bromine at C5 and chlorine at C7 on the parent compound are key features that can be altered or used as handles for further chemical reactions, such as Suzuki or Heck coupling.

A summary of systematic modifications on the indazole scaffold and their impact on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition is presented below.

| Compound | Modification from Parent Scaffold | Biological Target | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Lead Compound | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| Optimized Analog | Addition of an N-(3-(4–methylpiperazin-1-yl)phenyl) group to the C4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

Computational Approaches to Predict SAR and SPR

Computational chemistry has become an indispensable tool in drug discovery for predicting the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of new chemical entities, thereby reducing the time and cost of development. researchgate.net For indazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of indazole derivatives with known activities, a predictive model can be built. researchgate.netnih.gov This model can then be used to estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which analogs to synthesize and test. nih.gov For example, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive power. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. For indazole derivatives, docking studies can elucidate how they fit into the active site of a target enzyme, such as a kinase. nih.gov These studies help identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For instance, docking studies on novel indazole derivatives against a renal cancer receptor helped to determine their binding energies and identify the most promising ligands. nih.gov

These computational approaches provide deep insights into the molecular interactions driving biological activity and guide the rational design of more effective indazole-based compounds.

The foundation of QSAR and other computational models is the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The selection of appropriate descriptors is critical for building a robust and predictive model. For indazole derivatives, a variety of descriptors have been used to correlate their structural features with biological activity. ijcrt.orgnih.govnih.gov

Key types of descriptors include:

2D and 3D Structural Descriptors: These describe the topology and three-dimensional shape of the molecule. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide information about the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap can indicate a molecule's reactivity and stability. nih.gov The Molecular Electrostatic Potential (MEP) is another crucial descriptor that helps predict sites for electrophilic and nucleophilic attack, which is vital for understanding receptor-ligand interactions. nih.gov

Physicochemical Descriptors: These relate to the physical properties of the molecule. Important examples include molecular weight (MW), lipophilicity (often expressed as logP or clogP), and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to permeate cell membranes. ijcrt.org

The table below summarizes some of the key molecular descriptors used in the study of indazole derivatives.

| Descriptor Class | Specific Descriptor | Information Provided | Reference |

|---|---|---|---|

| Quantum Chemical | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and molecular stability | nih.gov |

| Quantum Chemical | Molecular Electrostatic Potential (MEP) | Predicts reactivity sites for nucleophilic/electrophilic attack | nih.gov |

| Physicochemical | Molecular Weight (MW) | Size of the molecule | ijcrt.org |

| Physicochemical | Lipophilicity (clogP/mollogp) | Affinity for a non-polar environment; relates to membrane permeability | ijcrt.org |

| Physicochemical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties | ijcrt.org |

| Structural | 2D/3D Descriptors | Molecular topology, shape, and steric properties | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-7-chloro-1H-indazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via halogenation of indazole precursors. For example, a two-step procedure involves bromination followed by chlorination. Starting from 1H-indazole derivatives, bromine is introduced at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent chlorination at the 7-position employs chlorinating agents (e.g., Cl₂ or SOCl₂) . Intermediates are characterized via (e.g., δ 7.65–8.19 ppm for aromatic protons in DMSO-d₆) and low-resolution ESI-LCMS (m/z 231, 233 [M+H]⁺) to confirm regioselectivity .

Q. How is purity assessed during synthesis, and what purification methods are recommended?

- Methodological Answer : Purity is validated using HPLC (≥95% by area normalization) and integration. Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively removes byproducts like dihalogenated impurities .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- to identify aromatic proton environments and substituent effects.

- ESI-HRMS for exact mass determination (e.g., calculated 230.92 g/mol for C₇H₄BrClN₂).

- FT-IR to confirm N–H stretching (~3400 cm⁻¹) and C–Br/C–Cl vibrations (650–500 cm⁻¹) .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed for this compound?

- Methodological Answer : The compound’s limited aqueous solubility (logP ~2.8) requires co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For cellular assays, pre-dissolve in DMSO and dilute in buffer. Monitor solvent cytotoxicity using vehicle controls .

Q. What strategies optimize regioselectivity in halogenation reactions for indazole derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., electron-withdrawing substituents at the 3-position). Computational modeling (DFT studies) predicts reactive sites, while kinetic control (low-temperature reactions) minimizes overhalogenation .

Q. How are contradictory biological activity data resolved for structurally similar analogs?

- Methodological Answer : For analogs with divergent activity (e.g., α-glucosidase inhibition), perform:

- Docking studies to compare binding affinities (e.g., AutoDock Vina).

- SAR analysis focusing on substituent electronegativity (Br vs. Cl) and steric effects.

- Dose-response curves to validate potency thresholds (IC₅₀ values) .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Methodological Answer : The compound’s low melting point and hygroscopicity complicate crystal growth. Use slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane). SHELXL refinement accounts for disorder in halogen positions, with R-factor targets <0.05 .

Q. How do reaction conditions influence scalability for multi-gram synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equiv Br₂ to avoid excess) and use flow chemistry for exothermic halogenation steps. Monitor temperature gradients (ΔT <5°C) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.